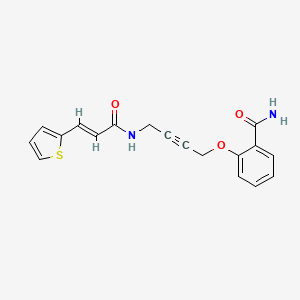

(E)-2-((4-(3-(thiophen-2-yl)acrylamido)but-2-yn-1-yl)oxy)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-2-((4-(3-(thiophen-2-yl)acrylamido)but-2-yn-1-yl)oxy)benzamide is a useful research compound. Its molecular formula is C18H16N2O3S and its molecular weight is 340.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(E)-2-((4-(3-(thiophen-2-yl)acrylamido)but-2-yn-1-yl)oxy)benzamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Acrylamide moiety : Known for its reactivity and biological activity.

- Thiophene ring : Contributes to its pharmacological properties.

- Benzamide backbone : Enhances solubility and bioavailability.

Research indicates that compounds with similar structures often exhibit various mechanisms, including:

- Inhibition of Enzymatic Activity : Compounds in this class may inhibit histone deacetylases (HDACs), leading to altered gene expression associated with cancer progression.

- Neuroprotective Effects : Some studies suggest that acrylamide derivatives can mitigate neurotoxicity by enhancing antioxidant defenses and reducing oxidative stress.

Anticancer Activity

Several studies have explored the anticancer potential of related acrylamide derivatives. For instance:

- Histone Deacetylase Inhibition : A study demonstrated that a derivative with a similar structure showed significant inhibition of HDAC1/2, resulting in reduced tumor growth in xenograft models. Specifically, compound 8b exhibited a tumor volume reduction of 60% at 45 mg/kg over 16 days .

| Compound | Tumor Volume Reduction (%) | Dosage (mg/kg) |

|---|---|---|

| 8b | 60 | 45 |

| MS-275 | 51 | 45 |

Neuroprotective Activity

In a zebrafish model, related compounds demonstrated protective effects against acrylamide-induced neurotoxicity by restoring glutathione levels and reducing pro-inflammatory markers . This suggests potential applications in treating oxidative stress-related neurological disorders.

Antimicrobial Properties

The presence of aromatic systems in acrylamides has been linked to antimicrobial activity. Compounds similar to this compound have shown effectiveness against various fungal strains, indicating potential for development as antifungal agents.

Study on Antinociceptive Effects

A recent study characterized the pharmacological activity of structurally similar compounds, DM497 and DM490, which are derivatives of acrylamides. These compounds were tested in a mouse model for their pain-relieving properties and showed significant efficacy through modulation of nicotinic acetylcholine receptors .

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound features a thiophene ring system, which is significant for its biological properties. The synthesis typically involves multi-step organic reactions starting from thiophene derivatives. Key steps include:

- Preparation of Thiophene Ring : This initial step often employs thiophene derivatives as starting materials.

- Introduction of Functional Groups : Subsequent reactions introduce phenyl and acrylamido groups under controlled conditions to ensure high yield and purity.

- Purification : Techniques such as crystallization, distillation, and chromatography are utilized to purify the final product.

The molecular formula of (E)-2-((4-(3-(thiophen-2-yl)acrylamido)but-2-yn-1-yl)oxy)benzamide is C18H18N2O2S, with a molecular weight of approximately 342.41 g/mol.

Anticancer Properties

Recent studies indicate that this compound exhibits anticancer properties . It has been suggested that it can induce apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 cells. The compound's ability to disrupt cellular processes positions it as a promising candidate for cancer therapeutics .

Anti-inflammatory Activity

Thiophene derivatives have shown potential in inhibiting pro-inflammatory cytokines (e.g., TNF-α and IL-6), suggesting their use in treating inflammatory diseases. The compound's ability to modulate inflammatory pathways highlights its therapeutic promise .

Antiviral Applications

The compound has been identified as an anticoronaviral agent , indicating potential therapeutic applications against viral infections, particularly those caused by coronaviruses. Its ability to interact with various biological molecules allows it to serve as a probe for studying cellular processes, making it valuable in enzymology and molecular biology research .

Similar Compounds

| Compound Name | Structure | Notable Features |

|---|---|---|

| Thiophene-2-carboxylic acid | Structure | A simpler thiophene derivative with a carboxylic acid group. |

| 4-phenylthiophene-2-carboxylic acid | N/A | Contains a phenyl group and a carboxylic acid group. |

| 2-(3-thiophen-2-yl)acrylamido)thiophene | N/A | Similar but lacks the phenyl group. |

Uniqueness

This compound is unique due to its combination of functional groups and structural features. The presence of both phenyl and acrylamido groups, along with the thiophene ring system, gives it distinct chemical and biological properties that make it valuable for research and development across various scientific fields .

Eigenschaften

IUPAC Name |

2-[4-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]but-2-ynoxy]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c19-18(22)15-7-1-2-8-16(15)23-12-4-3-11-20-17(21)10-9-14-6-5-13-24-14/h1-2,5-10,13H,11-12H2,(H2,19,22)(H,20,21)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCVTKKIGSWMCP-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)C=CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)/C=C/C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.